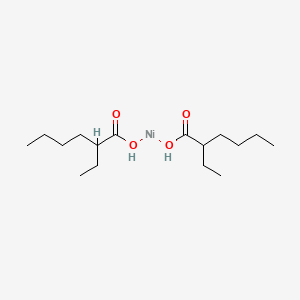

Nickel(II)2-ethylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'octanoate de nickel(II) est un composé organométallique de formule chimique [CH3(CH2)3CH(C2H5)CO2]2Ni. Il est couramment utilisé comme catalyseur dans diverses réactions chimiques et processus industriels. Le composé est connu pour son apparence liquide visqueuse verte et a une masse molaire de 345,10 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'octanoate de nickel(II) peut être synthétisé par réaction de l'acide 2-éthylhexanoïque avec l'hydroxyde de nickel. La réaction se produit généralement en milieu aqueux à des températures allant de 20 °C à 65 °C. Le processus implique la formation d'un sel d'ammonium de l'acide carboxylique, suivie de l'ajout d'une solution de chlorure métallique pour donner le sel de nickel souhaité .

Méthodes de production industrielle : La production industrielle de l'octanoate de nickel(II) implique souvent l'utilisation de solvants organiques à faible point d'ébullition pour l'extraction du sel de nickel. Les conditions de réaction sont optimisées pour obtenir un rendement élevé, généralement compris entre 89 % et 98 % .

Analyse Des Réactions Chimiques

Types de réactions : L'octanoate de nickel(II) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'oxyde de nickel.

Réduction : Il peut être réduit pour former du nickel métallique.

Substitution : Il peut participer à des réactions de substitution avec d'autres ligands.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent l'oxygène et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le gaz hydrogène ou le borohydrure de sodium sont utilisés.

Substitution : Des ligands tels que les phosphines ou les amines peuvent être utilisés dans des conditions douces.

Principaux produits :

Oxydation : Oxyde de nickel (NiO)

Réduction : Nickel métallique (Ni)

Substitution : Divers complexes nickel-ligand.

4. Applications de la recherche scientifique

L'octanoate de nickel(II) a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme catalyseur dans les réactions de synthèse organique et de polymérisation.

Biologie : Il est étudié pour son utilisation potentielle dans les systèmes biologiques et les mimétiques d'enzymes.

5. Mécanisme d'action

Le mécanisme par lequel l'octanoate de nickel(II) exerce ses effets implique sa capacité à se coordonner avec divers ligands et substrats. Cette coordination facilite les réactions catalytiques en stabilisant les états de transition et en abaissant les énergies d'activation. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les molécules organiques et les polymères, ce qui conduit à une augmentation des vitesses de réaction et de la sélectivité .

Applications De Recherche Scientifique

Nickel(II) 2-ethylhexanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: It is studied for its potential use in biological systems and enzyme mimetics.

Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems.

Industry: It is used in the production of coatings, pigments, and as a stabilizer in plastics and rubber.

Mécanisme D'action

The mechanism by which Nickel(II) 2-ethylhexanoate exerts its effects involves its ability to coordinate with various ligands and substrates. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with organic molecules and polymers, leading to enhanced reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

L'octanoate de nickel(II) peut être comparé à d'autres 2-éthylhexanoates métalliques, tels que :

Octanoate de cobalt(II) : Utilisé comme siccatif dans les résines alkydes.

Octanoate de cuivre(II) : Utilisé dans des applications catalytiques similaires.

Octanoate d'étain(II) : Utilisé comme catalyseur dans les réactions de polymérisation.

Unicité : L'octanoate de nickel(II) est unique en raison de son efficacité catalytique élevée et de sa polyvalence dans diverses réactions chimiques. Sa capacité à former des complexes stables avec une large gamme de ligands en fait un composé particulièrement précieux dans les applications de recherche et industrielles .

Propriétés

Formule moléculaire |

C16H32NiO4 |

|---|---|

Poids moléculaire |

347.12 g/mol |

Nom IUPAC |

2-ethylhexanoic acid;nickel |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

RURZQVYCZPJWMN-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)

![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)